molecular formula C6H5BrO2S B1279116 2-Bromo-5-methylthiophene-3-carboxylic acid CAS No. 221061-14-9

2-Bromo-5-methylthiophene-3-carboxylic acid

Cat. No. B1279116
CAS RN: 221061-14-9
M. Wt: 221.07 g/mol
InChI Key: DZMYKWBJZZTINV-UHFFFAOYSA-N
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Description

2-Bromo-5-methylthiophene-3-carboxylic acid is a chemical compound with the empirical formula C6H5BrO2S . It is used as a pharmaceutical intermediate and is involved in the preparation of pyrazolo [3,4-d]pyrimidine derivatives as inhibitors of various viruses .


Synthesis Analysis

The synthesis of 2-Bromo-5-methylthiophene-3-carboxylic acid involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method involves the use of glacial AcOH, acetic anhydride, and 3-methylthiophene .


Molecular Structure Analysis

The molecular weight of 2-Bromo-5-methylthiophene-3-carboxylic acid is 221.07 g/mol . The InChI code is 1S/C6H5BrO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9) and the SMILES string is CC1=C(C(O)=O)SC(Br)=C1 .


Chemical Reactions Analysis

The autopolymerization reaction of 2-bromo-3-methoxythiophene has been studied, and it was found that the reaction mechanism occurs in multiple steps . The reaction generates hydrogen bromide gas, which acts as a catalyst for the polymerization reaction .


Physical And Chemical Properties Analysis

The melting point of 2-Bromo-5-methylthiophene-3-carboxylic acid is between 191-195°C . It has a molecular weight of 221.07 g/mol . The compound has a topological polar surface area of 65.5 Ų .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for 2-Bromo-5-methylthiophene-3-carboxylic acid is not mentioned in the search results, thiophene-based analogs have been studied extensively for their potential biological activities .

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Thiophene-based conjugated polymers have been the focus of many researchers due to their exceptional optical and conductive properties . They have potential applications in electronic devices, making them a promising area for future research .

properties

IUPAC Name

2-bromo-5-methylthiophene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMYKWBJZZTINV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70455841
Record name 2-Bromo-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-methylthiophene-3-carboxylic acid

CAS RN

221061-14-9
Record name 2-Bromo-5-methylthiophene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70455841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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